5,7-Dibromochroman-4-one
Overview
Description
5,7-Dibromochroman-4-one is an organic compound with the molecular formula C9H6Br2O2 . It is also known as DBT or DBranthrene.
Synthesis Analysis
Chroman-4-one derivatives are important intermediates and building blocks in organic synthesis and drug design . The structural diversity found in the chroman-4-one family has led to their division into several categories including benzylidene-4-chromanones, flavanones (2-phenyl-4-chromanones), isoflavanones (3-phenyl-4-chromanones), spirochromanones, and C-4 modified chroman-4-ones such as hydrazones and oxime derivatives . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis
The molecular structure of 5,7-Dibromochroman-4-one is characterized by the presence of a chroman-4-one framework . This structure is a significant structural entity that belongs to the class of oxygen-containing heterocycles .Chemical Reactions Analysis
Chroman-4-one derivatives are versatile scaffolds exhibiting a wide range of pharmacological activities . They are used as building blocks in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .Physical And Chemical Properties Analysis
5,7-Dibromochroman-4-one has a molecular weight of 305.95 g/mol. More detailed physical and chemical properties can be found in databases like PubChem and ChemicalBook .Scientific Research Applications
1. Synthesis of Chiral Chroman-4-ones
5,7-Dibromochroman-4-one has been utilized in the synthesis of chiral 2-methyl chroman-4-ones, contributing to the stereoselective build-up of the chromanol moiety of anti-HIV agent calanolide A. This process involved inter- and intramolecular Houben-Hoesch reactions for the enantioselective synthesis (Rao, Gaitonde, Prakash, & Rao, 1994).
2. Synthesis of Lipophilic Oligonucleotides
In the realm of oligonucleotide research, 5,7-Dibromochroman-4-one derivatives have been used for synthesizing novel phosphoramidite building blocks. These blocks are crucial for preparing lipophilic oligonucleotides, indicating a significant role in modifying DNA and RNA structures for various applications (Köstler & Rosemeyer, 2009).
3. Melanin Concentrating Hormone Receptor Antagonists
5,7-Dibromochroman-4-one derivatives have also been identified as potent melanin concentrating hormone receptor 1 (MCHr1) antagonists. These compounds have shown potential in causing weight loss in diet-induced obese mice. This discovery highlights their potential therapeutic applications in obesity and metabolic disorders (Kym et al., 2005).
4. Antimicrobial Applications
In antimicrobial research, derivatives of 5,7-Dibromochroman-4-one have been synthesized and evaluated for their antimicrobial activities. Specific compounds in this category demonstrated moderate activities against various investigated species, showcasing their potential in antimicrobial therapy (Faty, Rashed, & Youssef, 2015).
5. Applications in DNA Sequencing
Certain 5,7-Dibromochroman-4-one derivatives have been used in the development of new energy transfer dyes for DNA sequencing. These dyes have shown improved performance in terms of brightness and signal-to-noise ratio compared to standard dyes, enhancing the efficiency and accuracy of DNA sequencing technologies (Lee et al., 1997).
6. Interaction with DNA
These compounds have also been studied for their interaction with DNA, as observed through changes in absorption spectra. Their interaction with polynucleotides indicates potential applications in the study of DNA-protein interactions and the modulation of DNA structures (Dattagupta, Bünemann, & Müller, 1975).
Future Directions
Given the importance of chroman-4-one derivatives in medicinal chemistry and drug discovery, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . The versatility of chromanone makes it a promising template in drug designing and development .
properties
IUPAC Name |
5,7-dibromo-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQPVQWCVLVLNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromochroman-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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